![molecular formula C12H7ClN2O B12502003 2-Chlorobenzo[g]quinazolin-4(3H)-one](/img/structure/B12502003.png)
2-Chlorobenzo[g]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzo[g]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 2-position of the benzo[g]quinazolin-4(3H)-one structure adds to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Visible Light-Induced Condensation Cyclization
Reactants: 2-aminobenzamides and aldehydes.
Catalyst: Fluorescein.
Conditions: Visible light irradiation in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst.
-
Cu-Catalyzed Nucleophilic Addition
Reactants: 2-halobenzamides and nitriles.
Catalyst: Copper.
Conditions: Presence of potassium tert-butoxide (t-BuOK) as a base.
Industrial Production Methods
Industrial production methods for 2-Chlorobenzo[g]quinazolin-4(3H)-one typically involve scalable versions of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chlorobenzo[g]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with a similar structure but without the chlorine atom.
2,3-Disubstituted-Quinazolin-4(3H)-ones: Compounds with additional substituents at the 2 and 3 positions.
2-Substituted Quinazolines: Compounds with various substituents at the 2-position.
Uniqueness
The presence of the chlorine atom at the 2-position in 2-Chlorobenzo[g]quinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to its unsubstituted counterparts.
Propriétés
Formule moléculaire |
C12H7ClN2O |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
2-chloro-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C12H7ClN2O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H,14,15,16) |
Clé InChI |
ZWMKBVYLBMTLPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


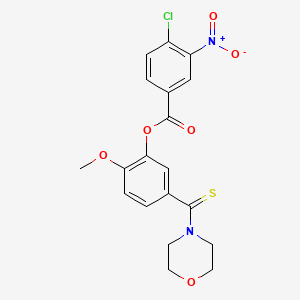
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide](/img/structure/B12501938.png)

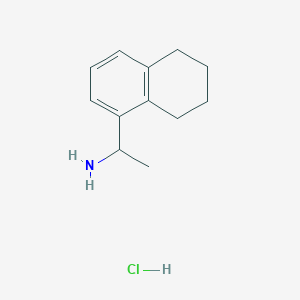

![11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12501950.png)
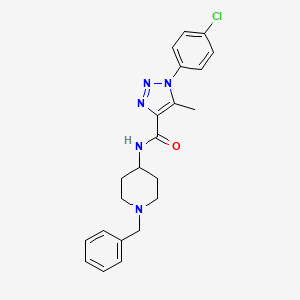
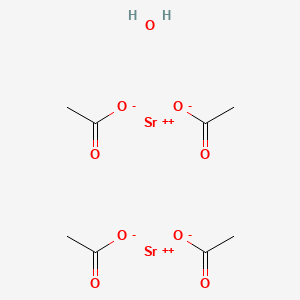
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12501962.png)
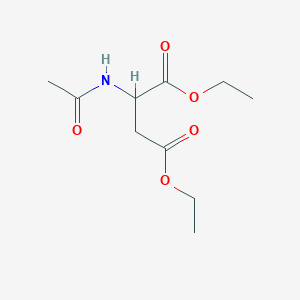
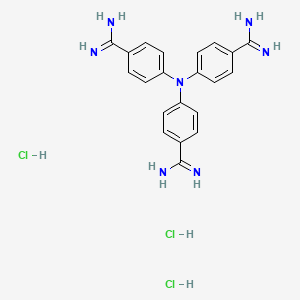
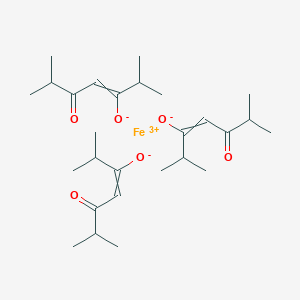
![2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502009.png)

